2-Chloro-3-iodo-6-methylpyridine
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Overview
Description
2-Chloro-3-iodo-6-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5ClIN It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodo-6-methylpyridine typically involves halogenation reactions. One common method is the iodination of 2-chloro-6-methylpyridine using iodine and an oxidizing agent such as hydrogen peroxide . The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, purification, and crystallization steps to obtain the compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-iodo-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include derivatives where chlorine or iodine is replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds formed by coupling with aryl boronic acids.
Scientific Research Applications
2-Chloro-3-iodo-6-methylpyridine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-iodo-6-methylpyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing effects of chlorine and iodine. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparison with Similar Compounds
- 2-Chloro-6-methylpyridine
- 2-Iodo-6-methylpyridine
- 3-Hydroxy-2-iodo-6-methylpyridine
Comparison: 2-Chloro-3-iodo-6-methylpyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which provides distinct reactivity compared to its analogs. The combination of these halogens allows for selective functionalization and diverse chemical transformations, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C6H5ClIN |
---|---|
Molecular Weight |
253.47 g/mol |
IUPAC Name |
2-chloro-3-iodo-6-methylpyridine |
InChI |
InChI=1S/C6H5ClIN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3 |
InChI Key |
HXVFMLXZTVMZFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)I)Cl |
Origin of Product |
United States |
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